molecular formula C10H12N2O2 B7796896 Hydroxycotinine CAS No. 108450-02-8

Hydroxycotinine

Cat. No. B7796896
M. Wt: 192.21 g/mol
InChI Key: XOKCJXZZNAUIQN-DTWKUNHWSA-N
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Patent
US05527686

Procedure details

Hydroxycotinine hemisuccinate succinic ester was prepared by adding to 1 ml of cotinine hemisuccinate 14 mg of N-hydroxysuccinimide (Sigma) and 23 mg of 1-ethyl-3-(dimethylaminopropyl) carbodiimide (Sigma) and incubating at room temperature for 3 ]]ours.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C@H:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1.[OH:14]N1C(=O)CCC1=O.C(N=C=NCCCN(C)C)C>>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([OH:14])[CH2:4][CH:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CN1[C@@H](CCC1=O)C=2C=CC=NC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
23 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
incubating at room temperature for 3 ]]ours

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(C1=O)O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527686

Procedure details

Hydroxycotinine hemisuccinate succinic ester was prepared by adding to 1 ml of cotinine hemisuccinate 14 mg of N-hydroxysuccinimide (Sigma) and 23 mg of 1-ethyl-3-(dimethylaminopropyl) carbodiimide (Sigma) and incubating at room temperature for 3 ]]ours.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C@H:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1.[OH:14]N1C(=O)CCC1=O.C(N=C=NCCCN(C)C)C>>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([OH:14])[CH2:4][CH:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CN1[C@@H](CCC1=O)C=2C=CC=NC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
23 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
incubating at room temperature for 3 ]]ours

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(C1=O)O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05527686

Procedure details

Hydroxycotinine hemisuccinate succinic ester was prepared by adding to 1 ml of cotinine hemisuccinate 14 mg of N-hydroxysuccinimide (Sigma) and 23 mg of 1-ethyl-3-(dimethylaminopropyl) carbodiimide (Sigma) and incubating at room temperature for 3 ]]ours.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6](=[O:7])[CH2:5][CH2:4][C@H:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1.[OH:14]N1C(=O)CCC1=O.C(N=C=NCCCN(C)C)C>>[CH3:1][N:2]1[C:6](=[O:7])[CH:5]([OH:14])[CH2:4][CH:3]1[C:8]1[CH:9]=[CH:10][CH:11]=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CN1[C@@H](CCC1=O)C=2C=CC=NC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ON1C(CCC1=O)=O
Name
Quantity
23 mg
Type
reactant
Smiles
C(C)N=C=NCCCN(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
incubating at room temperature for 3 ]]ours

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC(C1=O)O)C2=CN=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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